molecular formula C11H18O2 B1607220 3-Methyl-2-(pentyloxy)cyclopent-2-enone CAS No. 68922-13-4

3-Methyl-2-(pentyloxy)cyclopent-2-enone

Cat. No.: B1607220
CAS No.: 68922-13-4
M. Wt: 182.26 g/mol
InChI Key: YZNBCHMWGPMYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(pentyloxy)cyclopent-2-enone is an organic compound with the molecular formula C11H18O2 It is a cyclopentenone derivative, characterized by a methyl group at the 3-position and a pentyloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pentyloxy)cyclopent-2-enone typically involves the alkylation of 3-methylcyclopent-2-en-1-one with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(pentyloxy)cyclopent-2-enone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Ethers, esters

Scientific Research Applications

3-Methyl-2-(pentyloxy)cyclopent-2-enone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pentyloxy)cyclopent-2-enone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(pentyloxy)cyclopent-2-enone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyloxy group enhances its hydrophobicity and influences its reactivity in various chemical reactions .

Properties

CAS No.

68922-13-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-methyl-2-pentoxycyclopent-2-en-1-one

InChI

InChI=1S/C11H18O2/c1-3-4-5-8-13-11-9(2)6-7-10(11)12/h3-8H2,1-2H3

InChI Key

YZNBCHMWGPMYIS-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(CCC1=O)C

Canonical SMILES

CCCCCOC1=C(CCC1=O)C

68922-13-4

Origin of Product

United States

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